molecular formula C9H11F2NO B2936606 1-(2,6-Difluoro-4-methoxyphenyl)ethanamine CAS No. 1179887-71-8

1-(2,6-Difluoro-4-methoxyphenyl)ethanamine

Cat. No. B2936606
CAS RN: 1179887-71-8
M. Wt: 187.19
InChI Key: QMTBJBIVEQEOIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-Difluoro-4-methoxyphenyl)ethanamine is a chemical compound with the molecular formula C9H11F2NO . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The InChI code for 1-(2,6-Difluoro-4-methoxyphenyl)ethanamine is 1S/C9H10F2O2/c1-5(12)9-7(10)3-6(13-2)4-8(9)11/h3-5,12H,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

1-(2,6-Difluoro-4-methoxyphenyl)ethanamine has a molecular weight of 187.19 . It appears as a liquid .

Safety and Hazards

The compound has several hazard statements, including H227, H302, H315, H319, and H335 . These codes indicate that it is a combustible liquid, harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It’s structurally similar to 4-methoxyphenethylamine , which is known to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . Therefore, it’s possible that 1-(2,6-Difluoro-4-methoxyphenyl)ethanamine might interact with similar targets.

Mode of Action

Based on its structural similarity to 4-methoxyphenethylamine , it could potentially inhibit the action of monoamine oxidase, thereby preventing the deamination of tyramine and tryptamine . This could result in increased levels of these neurotransmitters, potentially affecting various physiological processes.

Biochemical Pathways

If it does inhibit monoamine oxidase like 4-methoxyphenethylamine , it could potentially affect the metabolism of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin, which play crucial roles in mood regulation, alertness, and other neurological functions.

Result of Action

If it does inhibit monoamine oxidase like 4-methoxyphenethylamine , it could potentially lead to increased levels of monoamine neurotransmitters, which could have various effects depending on the specific neurotransmitter and the location in the body.

properties

IUPAC Name

1-(2,6-difluoro-4-methoxyphenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO/c1-5(12)9-7(10)3-6(13-2)4-8(9)11/h3-5H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTBJBIVEQEOIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1F)OC)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1179887-71-8
Record name 1-(2,6-difluoro-4-methoxyphenyl)ethan-1-amine
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